molecular formula C20H26N2O3 B5374608 (3S*,4R*)-3-benzyl-1-[(3-isopropyl-5-isoxazolyl)carbonyl]-4-methyl-4-piperidinol

(3S*,4R*)-3-benzyl-1-[(3-isopropyl-5-isoxazolyl)carbonyl]-4-methyl-4-piperidinol

Cat. No. B5374608
M. Wt: 342.4 g/mol
InChI Key: XYSZJTNPTAWCLF-OXJNMPFZSA-N
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Description

(3S*,4R*)-3-benzyl-1-[(3-isopropyl-5-isoxazolyl)carbonyl]-4-methyl-4-piperidinol is a chemical compound that has been extensively studied for its potential use in various scientific research applications. This compound is known for its unique structure and properties, which make it an ideal candidate for use in a range of different research fields.

Mechanism of Action

The mechanism of action of (3S*,4R*)-3-benzyl-1-[(3-isopropyl-5-isoxazolyl)carbonyl]-4-methyl-4-piperidinol is not yet fully understood. However, it is believed that this compound may act by modulating the activity of certain enzymes or receptors in the body, which could have a range of different effects on cellular processes.
Biochemical and Physiological Effects
Studies have shown that (3S*,4R*)-3-benzyl-1-[(3-isopropyl-5-isoxazolyl)carbonyl]-4-methyl-4-piperidinol has a range of different biochemical and physiological effects. These effects include the modulation of various cellular signaling pathways, the inhibition of cell growth and proliferation, and the induction of apoptosis in cancer cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of using (3S*,4R*)-3-benzyl-1-[(3-isopropyl-5-isoxazolyl)carbonyl]-4-methyl-4-piperidinol in lab experiments is its unique structure and properties, which make it an ideal candidate for use in a range of different research fields. However, one of the main limitations of using this compound is the fact that it is still relatively new, and its mechanism of action is not yet fully understood.

Future Directions

There are many potential future directions for research involving (3S*,4R*)-3-benzyl-1-[(3-isopropyl-5-isoxazolyl)carbonyl]-4-methyl-4-piperidinol. Some of the most promising areas of research include the development of new drugs for the treatment of cancer and other diseases, the study of the compound's mechanism of action, and the exploration of its potential use in other research fields, such as materials science and nanotechnology.
In conclusion, (3S*,4R*)-3-benzyl-1-[(3-isopropyl-5-isoxazolyl)carbonyl]-4-methyl-4-piperidinol is a unique and promising compound that has the potential to make a significant impact in a range of different scientific research fields. While there is still much to learn about this compound, its unique properties and potential applications make it an exciting area of research for scientists and researchers around the world.

Synthesis Methods

The synthesis of (3S*,4R*)-3-benzyl-1-[(3-isopropyl-5-isoxazolyl)carbonyl]-4-methyl-4-piperidinol involves several steps, including the preparation of the starting materials and the subsequent reaction conditions. One of the most commonly used methods for synthesizing this compound is the use of a chiral auxiliary, which allows for the synthesis of the desired stereochemistry.

Scientific Research Applications

(3S*,4R*)-3-benzyl-1-[(3-isopropyl-5-isoxazolyl)carbonyl]-4-methyl-4-piperidinol has been studied extensively for its potential use in various scientific research applications. One of the most promising areas of research involves the use of this compound in the development of new drugs for the treatment of various diseases, including cancer and neurological disorders.

properties

IUPAC Name

[(3S,4R)-3-benzyl-4-hydroxy-4-methylpiperidin-1-yl]-(3-propan-2-yl-1,2-oxazol-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O3/c1-14(2)17-12-18(25-21-17)19(23)22-10-9-20(3,24)16(13-22)11-15-7-5-4-6-8-15/h4-8,12,14,16,24H,9-11,13H2,1-3H3/t16-,20+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYSZJTNPTAWCLF-OXJNMPFZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NOC(=C1)C(=O)N2CCC(C(C2)CC3=CC=CC=C3)(C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=NOC(=C1)C(=O)N2CC[C@@]([C@H](C2)CC3=CC=CC=C3)(C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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